1-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(4-chlorophenyl)urea
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Overview
Description
N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA typically involves the reaction of 1,3-benzoxazole derivatives with chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for the large-scale synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets within cells. The benzoxazole ring is known to interact with DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy. Additionally, the chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzenesulfonamide
- N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide
- N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide
Uniqueness
N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA is unique due to the presence of both the benzoxazole ring and the chlorophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12ClN5O2 |
---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
1-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C15H12ClN5O2/c16-9-5-7-10(8-6-9)18-14(22)20-13(17)21-15-19-11-3-1-2-4-12(11)23-15/h1-8H,(H4,17,18,19,20,21,22) |
InChI Key |
OWLNOEYPDFIBJV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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